molecular formula C11H14N2O2 B2420173 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210238-35-9

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B2420173
CAS No.: 1210238-35-9
M. Wt: 206.245
InChI Key: XPEMBCIMCWZGKT-UHFFFAOYSA-N
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Description

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound with a molecular formula of C11H14N2O2 It features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone and ethylene oxide.

    Reduction: The nitro group in 3-nitroacetophenone is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting 3-(1-aminoethyl)phenyl intermediate is then reacted with ethylene oxide to form the oxazolidinone ring under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential scaffold for developing new pharmaceuticals, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
  • 5-Phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one

Uniqueness

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the para position relative to the oxazolidinone ring enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEMBCIMCWZGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCOC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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